molecular formula C22H35NO8 B1233862 Bisoprolol fumarate CAS No. 105878-43-1

Bisoprolol fumarate

Cat. No.: B1233862
CAS No.: 105878-43-1
M. Wt: 441.5 g/mol
InChI Key: RZPZLFIUFMNCLY-WLHGVMLRSA-N
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Mechanism of Action

Target of Action

Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in the regulation of heart rate and contractility.

Mode of Action

This compound acts as a selective beta-blocker , specifically targeting the beta-1 adrenergic receptors . By binding to these receptors, Bisoprolol effectively modulates the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in a decrease in heart rate and contractility, thereby reducing the heart’s oxygen demand .

Biochemical Pathways

It is known that the drug’s therapeutic effects are achieved through the antagonism of β-1 adrenoceptors, which results in lower cardiac output . This action reduces the activity of the sympathetic nervous system, which mediates the fight-or-flight response .

Pharmacokinetics

It is well absorbed, with a bioavailability of over 90% . Peak plasma concentrations are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The drug is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . The elimination half-life is 10–12 hours , allowing for once-daily dosing .

Result of Action

The primary result of this compound’s action is a reduction in heart rate and contractility, which leads to a decrease in blood pressure . This makes it effective in the treatment of conditions such as hypertension, heart failure, and atrial fibrillation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is affected by acid hydrolysis, base hydrolysis, and oxidative conditions, which can decrease its content . Water, as a neutral medium, and light have no significant effect on its stability . Furthermore, the formulation of the drug can also impact its stability and bioavailability .

Biochemical Analysis

Biochemical Properties

Bisoprolol fumarate plays a crucial role in biochemical reactions by interacting with beta1-adrenergic receptors. These receptors are proteins located on the surface of heart muscle cells and are responsible for mediating the effects of catecholamines like adrenaline and noradrenaline. By binding to these receptors, this compound inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. This interaction is highly specific, as this compound has minimal effects on beta2-adrenergic receptors, which are found in the lungs and vascular smooth muscle .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cardiac cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta1-adrenergic receptors, this compound reduces the influx of calcium ions into cardiac cells, leading to decreased myocardial contractility and heart rate. This reduction in calcium ion influx also affects the phosphorylation of proteins involved in cardiac muscle contraction, thereby altering gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to beta1-adrenergic receptors. This binding prevents the activation of the receptor by catecholamines, thereby inhibiting the downstream signaling cascade. As a result, the production of cyclic adenosine monophosphate (cAMP) is reduced, leading to decreased activation of protein kinase A (PKA). This reduction in PKA activity results in decreased phosphorylation of target proteins, ultimately leading to reduced myocardial contractility and heart rate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability and long half-life, which allows for sustained therapeutic effects. Studies have shown that this compound maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function include sustained reduction in heart rate and blood pressure, as well as improved cardiac function in patients with heart failure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, this compound can cause bradycardia, hypotension, and other cardiovascular complications. Toxicity studies in animal models have shown that extremely high doses can lead to severe cardiac depression and even death .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The compound undergoes extensive first-pass metabolism, resulting in the formation of inactive metabolites. Approximately 50% of the administered dose is excreted unchanged in the urine, while the remaining 50% is excreted as metabolites. The metabolic pathways of this compound are well-balanced, ensuring efficient elimination from the body .

Transport and Distribution

This compound is widely distributed within the body, with the highest concentrations found in the heart, liver, lungs, and saliva. The compound crosses the blood-brain barrier and has a plasma protein binding rate of approximately 30%. The volume of distribution is around 3.5 L/kg, indicating extensive distribution throughout the body. Transporters and binding proteins play a role in the localization and accumulation of this compound within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with beta1-adrenergic receptors. This localization is crucial for its function as a beta-blocker, as it allows the compound to effectively inhibit the action of catecholamines. There is no evidence to suggest that this compound undergoes significant post-translational modifications or is targeted to specific organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisoprolol fumarate can be synthesized through several methods. One common method involves the reaction of p-hydroxybenzyl alcohol with 2-isopropyl ethanol to form 4-[(2-isopropoxyethoxy)methyl]phenol. This intermediate is then reacted with epichlorohydrin to produce 2-[(4-(2-isopropoxyethoxy)methyl)phenoxy]methyl oxirane. Finally, this compound is reacted with isopropylamine to yield bisoprolol .

Industrial Production Methods

In industrial settings, this compound is often produced by dissolving bisoprolol in ethanol and adding fumaric acid. The reaction is carried out at 50°C for 2 hours, followed by slow cooling to -5°C to induce crystallization. The resulting white solid is filtered to obtain this compound with a high yield .

Chemical Reactions Analysis

Types of Reactions

Bisoprolol fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various bisoprolol impurities and related compounds, such as bisoprolol Ph.Eur impurity-C, impurity-D, impurity-F, impurity-T, and impurity-U .

Scientific Research Applications

Bisoprolol fumarate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Atenolol
  • Metoprolol
  • Carvedilol
  • Nebivolol
  • Betaxolol
  • Esmolol
  • Acebutolol

Uniqueness

Bisoprolol fumarate is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on beta-2 receptors found in the lungs and other tissues. This selectivity makes it particularly suitable for patients with respiratory conditions like asthma or chronic obstructive pulmonary disease .

In comparison to other beta-blockers, this compound has a longer half-life, allowing for once-daily dosing, which can improve patient compliance . Additionally, it has been shown to have a favorable safety profile and efficacy in reducing blood pressure and heart rate .

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104344-23-2, 66722-45-0, 105878-43-1
Record name Bisoprolol fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104344-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt)
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URL https://commonchemistry.cas.org/detail?cas_rn=66722-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoprolol monofumarate
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Record name Bisoprolol fumarate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181
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Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1)
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Record name BISOPROLOL MONOFUMARATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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